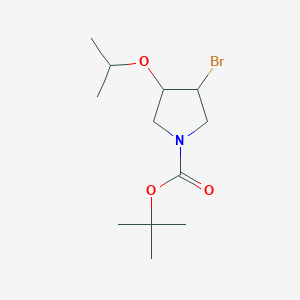

tert-Butyl 3-bromo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-bromo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate protective group, a bromine substituent at the 3-position, and a propan-2-yloxy (isopropoxy) group at the 4-position of the pyrrolidine ring. The tert-butyl group enhances steric protection of the amine, while the bromine atom offers a reactive site for further functionalization, such as cross-coupling reactions. This compound is structurally tailored for applications in medicinal chemistry, particularly as a building block for heterocyclic scaffolds or β-turn mimetics .

Properties

Molecular Formula |

C12H22BrNO3 |

|---|---|

Molecular Weight |

308.21 g/mol |

IUPAC Name |

tert-butyl 3-bromo-4-propan-2-yloxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H22BrNO3/c1-8(2)16-10-7-14(6-9(10)13)11(15)17-12(3,4)5/h8-10H,6-7H2,1-5H3 |

InChI Key |

MNPIXACNXGYIFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1CN(CC1Br)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-pyrrolidine-1-carboxylate with bromine and propan-2-ol under controlled conditions . The reaction is carried out in a solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Photocatalyzed [1+2+3] Cycloaddition

-

Reaction type : Organophotocatalytic cycloaddition

-

Conditions :

-

Catalyst: [Mes-3,6-t-Bu-2-Acr-Ph]+BF₄⁻ (2.5 mol%)

-

Nitrogen source: Ammonium acetate (3.0 equiv)

-

Solvent: CH₃CN/PhCl (10:1)

-

Irradiation: Blue LED light

-

-

Key features :

Organometallic Cyclization

-

Reaction type : Copper-catalyzed cyclization

-

Steps :

-

Applications :

Palladium-Catalyzed Hydrogenation

-

Reaction type : Hydrogenation of unsaturated intermediates

-

Conditions :

-

Catalyst: Palladium or rhodium complexes

-

Solvent: THF or DMF

-

-

Advantages :

Key Reaction Pathways

The compound participates in reactions characteristic of nitrogen-containing heterocycles:

Oxidation and Reduction

-

Oxidation :

-

Conversion to piperidinone derivatives under oxidizing conditions.

-

Mechanism

-

Scientific Research Applications

tert-Butyl 3-bromo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and enzyme interactions.

Medicine: The compound is investigated for its potential therapeutic properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 3-bromo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate are best contextualized against analogous pyrrolidine and pyridine derivatives. Below is a detailed comparison based on substituents, molecular properties, and reactivity:

Table 1: Structural and Physical Property Comparison

Key Comparative Insights

Substituent Effects on Reactivity: The bromine in the target compound and pyridine derivatives (e.g., ) enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, the iodo substituent in tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate offers higher reactivity in such reactions compared to bromine, albeit with reduced stability .

Functional Group Diversity :

- The oxo group in tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate renders it electrophilic at the 4-position, suitable for reductions or Grignard additions. In contrast, the isopropoxy group in the target compound provides a stable ether linkage resistant to hydrolysis.

- The alkyne-ester in enables click chemistry or cycloadditions, a feature absent in the brominated analogs.

The lower molecular weight of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (264.12 g/mol) may enhance bioavailability compared to isopropoxy-substituted analogs.

Synthetic Utility :

- The tert-butyl carbamate group in all listed compounds simplifies deprotection to free amines under acidic conditions, a critical step in peptide synthesis .

- The propan-2-yloxy group in the target compound likely requires milder etherification conditions compared to silyl-protected analogs (e.g., tert-butyldimethylsilyloxy in ).

Research Findings and Implications

- Reactivity Hierarchy : Bromine at the 3-position (target compound) is less reactive than iodine () but more stable, making it preferable for multi-step syntheses.

- Steric and Electronic Profiles : The isopropoxy group balances steric bulk and electron-donating effects, offering a compromise between reactivity and stability in medicinal chemistry applications.

- Comparative Limitations : The absence of explicit data (e.g., pKa, boiling point) for the target compound necessitates extrapolation from analogs. For instance, the predicted density (~1.4–1.5 g/cm³) and boiling point (~300–320°C) of suggest similar physical properties for the target compound.

Biological Activity

tert-Butyl 3-bromo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate is a synthetic organic compound with notable potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and various substituents, makes it a subject of interest for biological activity studies. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

- Molecular Formula : C12H22BrNO3

- Molecular Weight : 292.22 g/mol

- CAS Number : 114772107

The compound's structure includes a bromine atom, which can enhance its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to modulate enzyme activities and interact with various biological targets. The presence of the bromine atom may facilitate nucleophilic attack in enzymatic reactions, while the tert-butyl group can influence lipophilicity, enhancing membrane permeability.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways related to cellular responses.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound:

Case Studies

- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Research demonstrated that the compound showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibiotics.

- Inflammation Studies : In vitro studies indicated that this compound could reduce the production of pro-inflammatory cytokines in macrophages, which may suggest therapeutic applications in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-bromo-4-(propan-2-yloxy)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving functionalization of the pyrrolidine ring. A common approach includes:

Protection : Introduce the tert-butyl carbamate (Boc) group to the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .

Substituent Introduction : Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions, depending on the reactivity of the precursor. The 4-position isopropoxy group is introduced via nucleophilic substitution or Mitsunobu reaction with isopropyl alcohol .

Purification : Crude products are purified using flash column chromatography (e.g., ethanol/chloroform 1:10 or hexanes/ethyl acetate gradients) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) to confirm substituent positions and Boc group integrity. Key signals include the tert-butyl singlet (~1.4 ppm) and pyrrolidine ring protons (δ 3.0–4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₂H₂₀BrNO₃: [M+H]⁺ = 306.0652) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of the Boc group) and ~1250 cm⁻¹ (C-O of isopropoxy) .

Q. What are common challenges in purifying this compound?

- Methodological Answer :

- Byproduct Removal : Unreacted brominating agents or isopropyl ether byproducts may co-elute. Gradient elution (e.g., 5–30% ethyl acetate in hexanes) improves separation .

- Moisture Sensitivity : The Boc group is prone to hydrolysis. Use anhydrous solvents and silica gel pre-dried at 120°C .

Advanced Research Questions

Q. How does the steric bulk of the Boc group influence reactivity at the pyrrolidine ring?

- Methodological Answer : The Boc group directs electrophilic substitution to the less hindered 3- and 4-positions. Computational studies (e.g., DFT calculations) show that electron-withdrawing effects of the carbamate destabilize intermediates, favoring bromination at the 3-position over the 4-position. Steric hindrance from the tert-butyl group also slows down subsequent nucleophilic attacks at the 1-carboxylate .

Q. What strategies optimize regioselectivity in introducing the isopropoxy group at the 4-position?

- Methodological Answer :

- Mitsunobu Reaction : Ensures retention of configuration using triphenylphosphine and diethyl azodicarboxylate (DEAD) with isopropyl alcohol. This method avoids racemization and achieves >90% regioselectivity .

- Temperature Control : Reactions performed at 0°C minimize side reactions (e.g., elimination) .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks progress, using Rf values calibrated against known standards .

Q. How can stereochemical outcomes be analyzed for derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., Chiralpak IA) with hexanes/isopropanol mobile phases .

- Optical Rotation : Measures specific rotation ([α]D) to confirm enantiopurity. For example, a compound with [α]D = −55.0 (c 0.20, CHCl₃) indicates a dominant (R)- or (S)-configuration .

- X-ray Crystallography : Resolves absolute configuration when crystals are obtainable .

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Reaction Path Search : Software like GRRM (Global Reaction Route Mapping) identifies transition states and intermediates for Suzuki-Miyaura couplings involving the 3-bromo substituent .

- Solvent Effects : COSMO-RS simulations predict solubility and reaction rates in polar aprotic solvents (e.g., DMF vs. THF) .

Data Contradictions and Resolution

-

Synthesis Yield Variability :

reports 60% yield for a similar Boc-protected pyrrolidine, while achieves 93% for a derivative. This discrepancy may arise from differences in purification efficiency or starting material quality. Researchers should optimize solvent systems (e.g., ethanol/chloroform vs. hexanes/ethyl acetate) based on compound polarity . -

Stability Under Ambient Conditions :

Some studies (e.g., ) note Boc group hydrolysis in humid environments, whereas others () assume stability. Recommendations include storing the compound under argon at −20°C and using molecular sieves during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.